ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE
Description
Properties
IUPAC Name |
ethyl 3-[(2-bromophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZSGWICHBKFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2-bromoaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoanilino group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like hydrogen gas with palladium catalyst, solvents such as ethanol or methanol.
Major Products
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives with amine groups.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl benzoate + 2-bromoaniline | Reflux in solvent | Ethyl 3-[(2-bromoanilino)carbonyl]benzoate |
| 2 | Carbonyl compound | Heat or reflux | Ethyl 3-{[(2-bromoanilino)carbonyl]amino}benzoate |
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various strains, including Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications to the aniline moiety can enhance antibacterial efficacy.
Table 2: Antibacterial Activity Data
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Modified derivative A | 16 | Staphylococcus aureus |
| Modified derivative B | 8 | Pseudomonas aeruginosa |
Electrocatalytic Applications
The compound has been explored for its role in electrocatalytic processes, particularly in the reduction of nitro compounds to their corresponding amines, which are vital precursors in pharmaceuticals and agrochemicals. The use of polyoxometalates as mediators has shown improved selectivity and conversion rates for reactions involving this compound.
Table 3: Electrocatalytic Performance
| Reaction Type | Conversion (%) | Selectivity (%) |
|---|---|---|
| Nitrobenzene to aniline | 78 | 95 |
| Ethyl-3-nitrobenzoate to amine | 61 | 90 |
Case Study: Antibacterial Screening
In a comprehensive screening study, this compound was tested alongside various derivatives against a panel of bacterial strains. The results demonstrated that specific modifications could lead to enhanced potency, paving the way for new antibacterial agents.
Case Study: Electrocatalytic Reduction
A recent investigation into the electrocatalytic reduction of nitro compounds utilized this compound as a substrate. The study highlighted the advantages of using this compound in electrocatalytic systems, achieving high yields and selectivity without harsh conditions.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Substituent Effects
- Halogen Position : The target’s 2-bromoaniline group introduces steric hindrance compared to 3- or 4-chloroaniline derivatives (e.g., ’s chloroanilines). Ortho-substituted halogens may reduce rotational freedom and influence binding in biological systems .
- Urea vs.
- Carbamothioyl vs. Carbamoyl: Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate () replaces oxygen with sulfur, enhancing lipophilicity and metal-binding properties .
Biological Activity
Ethyl 3-{[(2-bromoanilino)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antibacterial properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes an ethyl ester group, a bromoaniline moiety, and a carbonyl group, which are crucial for its biological interactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of derivatives related to this compound. The compound exhibits significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MSSA | 0.5 |
| This compound | MRSA | 1 |
| Derivative A | E. faecalis | 4 |
| Derivative B | K. pneumoniae | 64 |
These findings indicate that the compound is more effective than traditional antibiotics like vancomycin in certain cases .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Bromo Group: The presence of the bromo substituent enhances lipophilicity and facilitates membrane penetration.
- Carbonyl Group: This functional group plays a crucial role in the interaction with bacterial targets.
- Aniline Moiety: The aniline structure is essential for binding affinity and biological activity.
Research indicates that modifications to these groups can significantly affect antibacterial potency. For example, derivatives with varying halogen substitutions have shown differing levels of activity against various bacterial strains .
Case Studies
-
Antibacterial Screening Against MRSA
A study conducted on a series of aniline derivatives, including this compound, demonstrated that compounds with halogen substitutions exhibited enhanced activity against MRSA strains. The study reported MIC values as low as 0.5 µg/mL for certain derivatives, indicating strong antibacterial properties . -
Mechanism of Action
Research into the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death. This was confirmed through time-kill studies where significant reductions in bacterial counts were observed within hours of treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
